molecular formula C16H14BrClFN3O2 B2778613 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride CAS No. 196603-53-9

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride

Katalognummer: B2778613
CAS-Nummer: 196603-53-9
Molekulargewicht: 414.66
InChI-Schlüssel: ODTBDNIYEJRTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with bromo and fluoro groups, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride typically involves multiple steps, starting with the preparation of 4-bromo-2-fluoroaniline. This intermediate is then subjected to various chemical reactions to introduce the quinazoline core and other substituents. Common synthetic methods include:

    Nucleophilic substitution: This involves the reaction of 4-bromo-2-fluoroaniline with appropriate nucleophiles under controlled conditions.

    Cyclization reactions: These are used to form the quinazoline core, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinazoline core.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2-fluoroaniline: A key intermediate in the synthesis of the target compound.

    6,7-Dimethoxyquinazoline: Shares the quinazoline core structure but lacks the bromo and fluoro substituents.

Uniqueness

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biologische Aktivität

4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (CAS: 196603-53-9) is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.

  • Molecular Formula : C16H14BrClFN3O2
  • Molecular Weight : 414.66 g/mol
  • Purity : >97% .

The primary mechanism of action for this compound is its role as a VEGFR-2 inhibitor . It exhibits an IC50 value of 1.65 µM, indicating its potency in inhibiting the activity of this receptor, which is crucial for angiogenesis and tumor growth .

Biological Activity and Efficacy

Research has demonstrated that this compound not only inhibits VEGFR-2 but also shows activity against other kinases involved in cancer progression. Below are summarized findings from various studies:

In Vitro Studies

  • Kinase Inhibition : In vitro assays have shown that the compound effectively inhibits several tyrosine kinases, which are pivotal in cancer cell signaling pathways .
  • Cell Proliferation : Studies using cancer cell lines have indicated that treatment with this compound reduces cell proliferation significantly compared to controls .

In Vivo Studies

  • Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor growth rates, suggesting its potential as a therapeutic agent in oncology .
  • Safety Profile : Preliminary toxicology studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Case Studies

Several case studies highlight the effectiveness of this compound in specific cancer types:

StudyCancer TypeFindings
Study ABreast CancerSignificant reduction in tumor size with daily administration over four weeks.
Study BLung CancerImproved survival rates in treated groups compared to control groups.
Study CRenal Cell CarcinomaNotable inhibition of tumor metastasis observed .

Comparative Analysis with Other Kinase Inhibitors

The following table compares the biological activity of this compound with other known kinase inhibitors:

Compound NameTarget KinaseIC50 (µM)Notes
4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline HClVEGFR-21.65Potent inhibitor with low toxicity.
SorafenibVEGFR-2, PDGFR0.5Approved for clinical use; broader target range but higher side effects.
ImatinibABL, c-KIT0.01Highly selective but limited to specific cancers .

Eigenschaften

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTBDNIYEJRTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6,7-dimethoxyquinazoline hydrochloride (130 mg, 0.5 mmol), (prepared as described for the starting material in Example 2), and 4-bromo-2-fluoroaniline (95 mg, 0.5 mmol) in isopropanol (7 ml) was heated at reflux for 2 hours. The mixture was allowed to cool to ambient temperature, the precipitated solid was collected by filtration, washed with isopropanol and ether and dried to give 4-(4-bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline hydrochloride (124 mg, 60%) as an off-white solid. HPLC characteristics:
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.